MFCD18316948
Description
MFCD18316948 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. These compounds typically belong to heterocyclic, boronic acid, or aromatic carboxylic acid classes, featuring halogen substituents (e.g., chlorine, bromine) that influence reactivity and bioavailability. Such compounds are often investigated for pharmaceutical or materials science applications due to their tunable electronic properties and functional group diversity.
Properties
IUPAC Name |
2-chloro-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJTVSPFHUBUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687123 | |
| Record name | 2-Chloro-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-30-6 | |
| Record name | 2-Chloro-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18316948 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system for extended periods.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis techniques that ensure high yield and purity. Techniques such as vacuum filtration, spin coating, and spray coating are employed to produce the compound in bulk . These methods are optimized to maintain the compound’s stability and reactivity, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: MFCD18316948 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique structure, which allows it to interact with various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reactivity and product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups.
Scientific Research Applications
MFCD18316948 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical processes. In biology, the compound is studied for its potential role in cellular signaling pathways and its effects on biological systems. In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of diseases that involve oxidative stress and inflammation. Industrially, the compound is used in the production of advanced materials and as a component in various manufacturing processes .
Mechanism of Action
The mechanism of action of MFCD18316948 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and proteins involved in critical biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions and signaling pathways . These interactions are crucial for understanding the compound’s therapeutic potential and its role in various biological systems.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Structural Diversity :
- MFCD11044885 : A chlorinated pyrrolotriazine derivative with two chlorine atoms and a nitrogen-rich heterocycle, favoring interactions with biological targets .
- MFCD13195646 : A boronic acid-containing compound with bromine and chlorine substituents, likely used in Suzuki-Miyaura coupling reactions .
- MFCD00003330 : A brominated benzoic acid derivative, exhibiting higher solubility due to its carboxylic acid group .
- Log P Trends : MFCD11044885 has a higher lipophilicity (Log P = 2.15), suggesting better membrane permeability, whereas MFCD00003330’s negative Log P (-2.63) indicates strong hydrophilicity .
Table 2: Bioactivity and Hazard Comparison
Key Observations :
- Safety: All compounds exhibit moderate hazards, primarily related to skin/eye irritation or oral toxicity.
- Drug-Likeness : All analogs have a bioavailability score of 0.55, indicating suboptimal drug-like properties per the Rule of Five .
Research Implications and Limitations
While direct data on MFCD18316948 remains unavailable, its analogs demonstrate:
Structural Versatility : Halogenation and heterocyclic cores enhance binding specificity in drug design .
Synthetic Challenges : Transition-metal-dependent routes may limit scalability compared to green methods .
Safety Considerations : Consistent H302/H315 warnings necessitate rigorous handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
